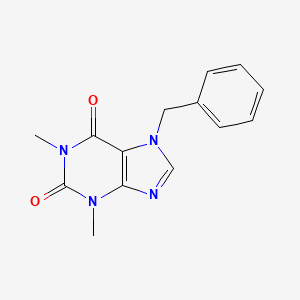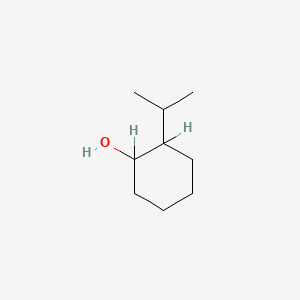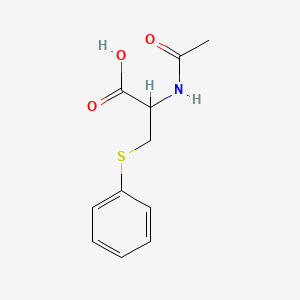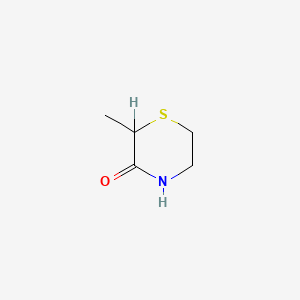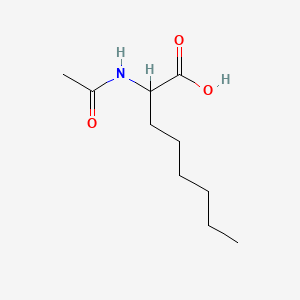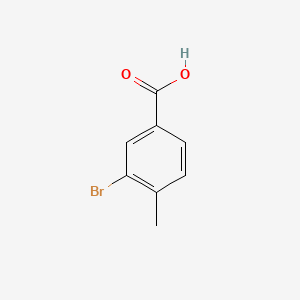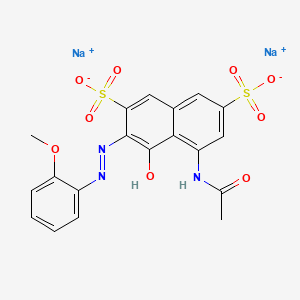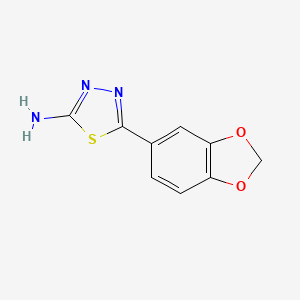
2-Amino-5-(1,3-benzodioxol-5-il)-1,3,4-tiadiazol
Descripción general
Descripción
5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a benzodioxole moiety fused to a thiadiazole ring. This compound has garnered interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Aplicaciones Científicas De Investigación
5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine has been explored for various scientific research applications, including:
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique structural properties make it a candidate for use in the development of novel materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-benzodioxole-5-carboxylic acid hydrazide with thiocarbonyl compounds under reflux conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Mecanismo De Acción
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating key signaling pathways. The compound may also inhibit the activity of certain enzymes or proteins involved in disease progression.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole derivatives: Compounds such as piperine and safrole share the benzodioxole moiety and exhibit various biological activities.
1,3,4-Thiadiazole derivatives: Compounds like 2-amino-1,3,4-thiadiazole and its derivatives are known for their antimicrobial and anticancer properties.
Uniqueness
5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine is unique due to the combination of the benzodioxole and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c10-9-12-11-8(15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGXVMFPLXUDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182289 | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28004-60-6 | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028004606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Were any specific 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine derivatives identified as particularly potent in the study?
A: Yes, the study identified compounds 4c and 4d as the most potent derivatives against human breast adenocarcinoma (MCF-7) cells, exhibiting IC50 values of 1.03 and 2.81 µg/ml, respectively []. Compound 4d also showed activity against Vero cells, a cell line often used in antiviral research, with an IC50 of 31.81 µg/ml []. These findings suggest that modifications at specific positions of the 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine scaffold can significantly influence anticancer potency.
Q2: What further research is needed to explore the therapeutic potential of 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine derivatives?
A: While the in vitro and in vivo results are promising, further investigation is necessary to fully understand the pharmacokinetic and pharmacodynamic properties of these compounds []. This includes studying their absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, exploring the long-term safety and potential toxicity of these compounds is crucial before clinical development. Evaluating their efficacy in other cancer models and investigating potential resistance mechanisms will also provide valuable insights into their therapeutic potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




